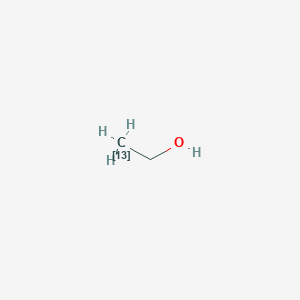

Etanol-2-13C

Descripción general

Descripción

Ethanol-2-13C is an isotopic labeled precursor of ethanol.

Aplicaciones Científicas De Investigación

Etiquetado Isotópico

Etanol-2-13C es un precursor etiquetado isotópicamente del etanol . El etiquetado isotópico es una técnica utilizada para rastrear el paso de un isótopo, un átomo con una variación detectable, a través de una reacción o vía metabólica. El uso de isótopos 13C en particular permite el seguimiento de los átomos de carbono a través de estas vías, proporcionando información valiosa sobre los procesos metabólicos.

Cuantificación de 2,4-Dinitrofenilhidrazina

This compound se ha utilizado como un estándar interno para cuantificar la 2,4-dinitrofenilhidrazina formada utilizando espectrometría de masas de tiempo de vuelo con desorción por láser asistida por matriz (MALDI-TOFMS) . Esta aplicación es particularmente útil en la ciencia ambiental y los estudios de contaminación, donde la 2,4-dinitrofenilhidrazina se utiliza a menudo como reactivo para detectar y cuantificar ciertos contaminantes.

Estudios de Oxidación Enzimática

This compound se puede utilizar para estudios de oxidación enzimática . La oxidación enzimática es un proceso clave en el metabolismo, y el uso de etanol etiquetado isotópicamente permite a los investigadores rastrear el proceso de oxidación en detalle, proporcionando información sobre cómo funcionan e interactúan las diferentes enzimas.

Análisis de Flujo Metabólico

El análisis de flujo metabólico es otra área donde el this compound encuentra aplicación . Al utilizar etanol etiquetado con 13C, los investigadores pueden rastrear el flujo de carbono a través de las vías metabólicas, ayudando a trazar estas vías y comprender cómo diferentes factores pueden influir en las tasas metabólicas.

Autenticación de Bebidas que Contienen Etanol

This compound se utiliza en la autenticación de bebidas que contienen etanol . La distribución isotópica específica de 13C en el etanol se puede utilizar para determinar el origen de los azúcares utilizados en el proceso de fermentación, ayudando a identificar prácticas fraudulentas como la adición de etanol sintético o azúcares de fuentes no aprobadas.

Rastreo de las Condiciones de Cultivo de las Viñas

Se ha demostrado una correlación entre el estado del agua de la vid y la distribución intramolecular de 13C . Por lo tanto, this compound se puede aplicar para rastrear las condiciones de cultivo de las vides que produjeron un vino dado, incluso muchos años después de la cosecha de las uvas .

Mecanismo De Acción

Target of Action

Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Mode of Action

Ethanol-2-13C interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .

Biochemical Pathways

Ethanol-2-13C affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .

Pharmacokinetics

The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .

Result of Action

The molecular and cellular effects of Ethanol-2-13C’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Action Environment

The action, efficacy, and stability of Ethanol-2-13C can be influenced by various environmental factors. The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethanol-2-13C plays a crucial role in various biochemical reactions. It is often used as a tracer in metabolic studies to understand the flow of carbon atoms through metabolic pathways. The compound interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its oxidation to acetaldehyde and subsequently to acetic acid. These interactions are essential for studying the kinetics and mechanisms of these enzymes in different biological contexts .

Cellular Effects

Ethanol-2-13C influences various cellular processes. In hepatocytes, it is metabolized to acetaldehyde and acetic acid, impacting cellular metabolism and energy production. The compound can affect cell signaling pathways, particularly those involving AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis. Additionally, ethanol-2-13C can alter gene expression related to oxidative stress and detoxification processes .

Molecular Mechanism

At the molecular level, ethanol-2-13C exerts its effects through its interactions with specific enzymes and proteins. It binds to alcohol dehydrogenase, facilitating its conversion to acetaldehyde. This reaction is crucial for studying the enzyme’s activity and regulation. Furthermore, ethanol-2-13C can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanol-2-13C can change over time. The compound is relatively stable, but its metabolic products, such as acetaldehyde, can have long-term effects on cellular function. Studies have shown that prolonged exposure to ethanol-2-13C can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

The effects of ethanol-2-13C vary with different dosages in animal models. At low doses, it is primarily metabolized without significant adverse effects. At higher doses, ethanol-2-13C can cause toxicity, leading to oxidative stress and liver damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

Ethanol-2-13C is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation to acetaldehyde and acetic acid. These reactions are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The compound’s involvement in these pathways makes it a valuable tool for studying metabolic flux and the regulation of metabolic processes .

Propiedades

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

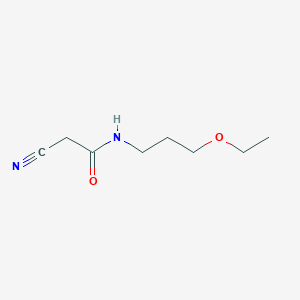

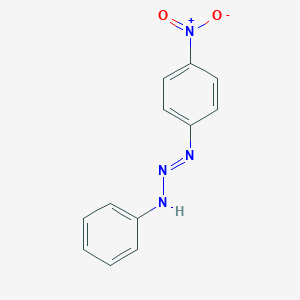

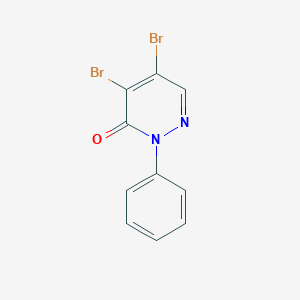

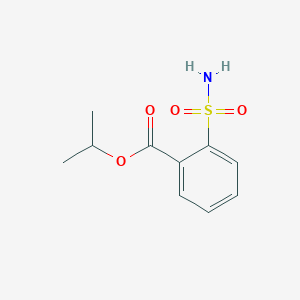

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

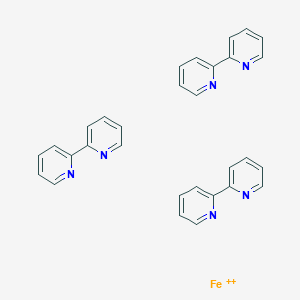

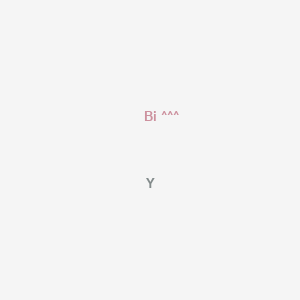

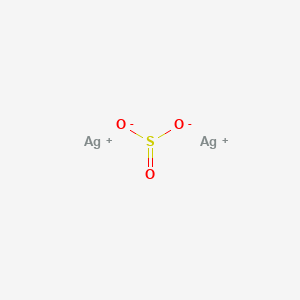

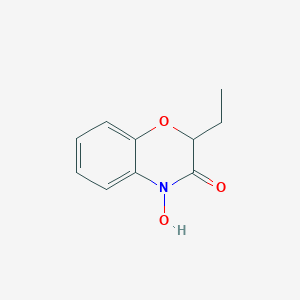

Feasible Synthetic Routes

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: Ethanol-2-13C is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used Ethanol-2-13C to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of Ethanol-2-13C in uncovering metabolic mechanisms.

Q2: How does the use of Ethanol-2-13C contribute to understanding radical formation in chemical reactions?

A2: While Ethanol-2-13C wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.